Toxicity profile and MSDS safety data for 2-Amino-4-methylquinolin-7-ol
Toxicity profile and MSDS safety data for 2-Amino-4-methylquinolin-7-ol
An In-Depth Technical Guide to the Toxicity Profile, Safety Data, and Pharmacological Utility of 2-Amino-4-methylquinolin-7-ol
Executive Summary
In contemporary medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold." Specifically, 2-Amino-4-methylquinolin-7-ol (CAS: 2287344-17-4) represents a highly versatile, functionalized building block utilized in preclinical drug discovery. While not a finished therapeutic entity, its structural topology—featuring a primary amine, a heteroaromatic nitrogen, a strategically positioned methyl group, and a solvent-accessible hydroxyl group—makes it an ideal starting point for synthesizing ATP-competitive kinase inhibitors and neuronal Nitric Oxide Synthase (nNOS) inhibitors[1].
As a Senior Application Scientist, it is critical to approach this compound not just as a chemical reagent, but as a biologically active pharmacophore. This whitepaper synthesizes the material safety data (MSDS), structural rationale, and the self-validating experimental workflows required to evaluate its efficacy and toxicity profiles accurately.
Physicochemical Identity & Structural Parameters
Before initiating any biological or toxicological screening, it is imperative to establish the compound's physical parameters. The presence of the 7-hydroxyl group significantly lowers the lipophilicity (LogP) compared to unsubstituted quinolines, improving aqueous solubility for in vitro assays.
| Parameter | Data / Specification |
| Chemical Name | 2-Amino-4-methylquinolin-7-ol |
| CAS Registry Number | 2287344-17-4 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Storage Conditions | Inert atmosphere, 2-8°C (Protect from light to prevent photo-oxidation) |
Data sourced from[Sigma-Aldrich Material Data].
Toxicological Profile & MSDS Safety Data
Because 2-Amino-4-methylquinolin-7-ol is an early-stage research chemical, its safety profile is governed by the Globally Harmonized System (GHS) classifications standard for functionalized 2-aminoquinolines[2]. The planar, heteroaromatic nature of quinolines allows them to intercalate into DNA or bind off-target cytochromes (CYP450s), which dictates its handling protocols.
GHS Hazard Classifications:
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H302 (Category 4): Harmful if swallowed.
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H315 (Category 2): Causes skin irritation.
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H319 (Category 2A): Causes serious eye irritation.
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H335 (Category 3): May cause respiratory irritation.
Causality of Toxicity & PPE Requirements: The primary amine at the 2-position can undergo N-oxidation by hepatic enzymes, forming reactive hydroxylamines that contribute to hepatotoxicity at high systemic doses. Furthermore, the 7-hydroxyl group is a prime target for rapid Phase II glucuronidation.
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Handling: Must be handled inside a Class II biological safety cabinet or chemical fume hood.
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PPE: Nitrile gloves (double-gloved for stock solution preparation), safety goggles, and a lab coat are mandatory. DMSO stock solutions easily penetrate the skin, carrying the compound directly into the bloodstream.
Mechanistic Grounding: The 2-Aminoquinoline Pharmacophore
In targeted drug design, the 2-aminoquinoline core acts as a highly effective hydrogen-bond donor/acceptor system. When targeting the ATP-binding pocket of kinases, the 2-amino group and the N1 quinoline nitrogen perfectly mimic the adenine ring of ATP. They form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge region" (typically Methionine and Glutamate residues)[3].
The substitutions on this specific molecule serve distinct mechanistic purposes:
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4-Methyl Group: Provides a steric vector that extends into the hydrophobic "gatekeeper" pocket, dictating selectivity between different kinase isoforms.
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7-Hydroxyl Group: Projects outward toward the solvent-exposed region. This is a critical synthetic handle; it allows medicinal chemists to attach PEGylated linkers for PROTAC (Proteolysis Targeting Chimera) development without disrupting the core hinge-binding interaction.
Kinase hinge-binding mechanism and downstream signaling suppression.
Experimental Workflows: Toxicity & Efficacy Profiling
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to prevent false positives and account for the specific chemical properties of quinolines.
Protocol A: High-Throughput Cytotoxicity Screening (CellTiter-Glo)
The Causality of Assay Choice: Standard colorimetric viability assays (like MTT or MTS) rely on absorbance at ~570 nm. Because quinoline derivatives are highly conjugated, they often auto-fluoresce or absorb light in this exact spectrum, causing severe optical interference and false viability readings. We mandate the use of an ATP-dependent luminescence assay (CellTiter-Glo) to bypass this artifact.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells (to assess baseline hepatotoxicity) at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.
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Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-Amino-4-methylquinolin-7-ol in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration range of 0.1 nM to 100 µM.
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Self-Validating Controls: Ensure every plate contains 0.1% DMSO (Negative/Vehicle Control) and 10 µM Staurosporine (Positive Kill Control).
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Incubation & Lysis: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (v/v) of CellTiter-Glo reagent.
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Readout: Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a multimode plate reader. Calculate the CC₅₀ (Cytotoxic Concentration 50%).
Protocol B: In Vitro Microsomal Stability (Clearance Assay)
The Causality of Assay Choice: The 4-methyl group is highly susceptible to benzylic oxidation by CYP3A4, and the free 7-hydroxyl group invites rapid glucuronidation. We must quantify the intrinsic clearance ( CLint ) to determine if the compound survives long enough in vivo to reach its target.
Step-by-Step Methodology:
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Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.
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Spiking: Add 2-Amino-4-methylquinolin-7-ol to a final concentration of 1 µM.
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Self-Validating Controls: Run parallel reactions with Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).
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Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).
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Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the compound's half-life ( t1/2 ) and CLint .
Logical workflow for evaluating efficacy, cytotoxicity, and metabolic stability.
References
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ACS Publications | Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition |[Link]
